tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a tert-butyl group attached to an octahydro-1H-pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool for understanding biological pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new products with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Comparison: While these compounds share similar structural features, tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific ring system and functional groups. This uniqueness may confer different chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
UOMASVSYWPLWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1NCCC2 |
Origin of Product |
United States |
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